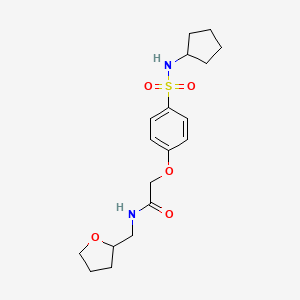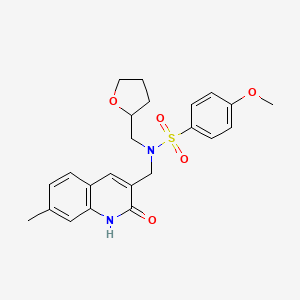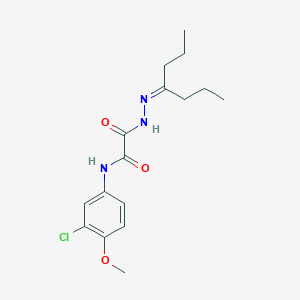
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide, also known as CPHPC, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide involves its binding to SAP, a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects. It can bind to SAP and enhance the clearance of amyloid deposits in various organs. It can also reduce inflammation and improve insulin sensitivity in the body.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide in lab experiments is its potential therapeutic applications in various diseases. However, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has some limitations in lab experiments such as its stability and solubility in water.
将来の方向性
There are several future directions for N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. Another direction is to develop more stable and soluble forms of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide for use in lab experiments and potential clinical applications. Additionally, further studies are needed to investigate the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide on the body.
合成法
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclopentylidenehydrazinecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential therapeutic applications in various diseases such as systemic amyloidosis, Alzheimer's disease, and type 2 diabetes. In systemic amyloidosis, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to bind to serum amyloid P component (SAP), a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of systemic amyloidosis.
In Alzheimer's disease, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to target beta-amyloid, a protein that is associated with the formation of plaques in the brain. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which in turn binds to beta-amyloid and enhances its clearance from the brain.
In type 2 diabetes, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which can reduce inflammation and improve insulin sensitivity in the body.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-6-11(7-5-2)19-20-16(22)15(21)18-12-8-9-14(23-3)13(17)10-12/h8-10H,4-7H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFEBMCIZZMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




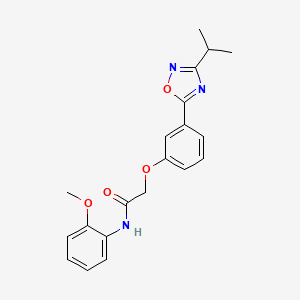
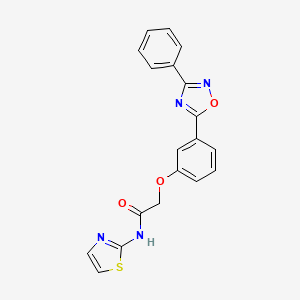
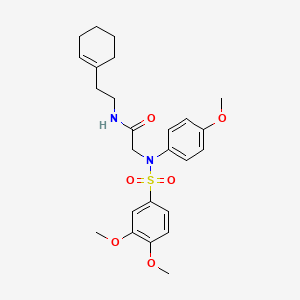
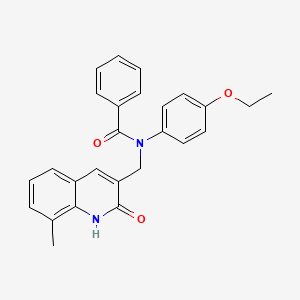
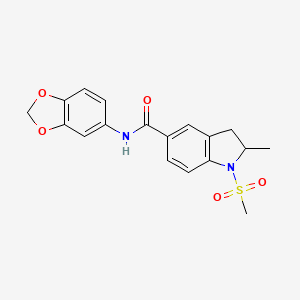
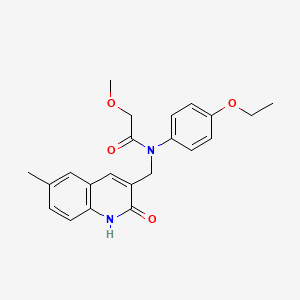
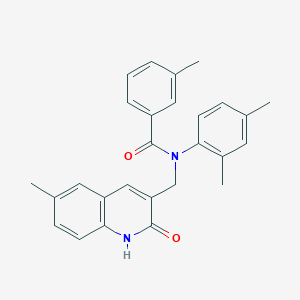
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
